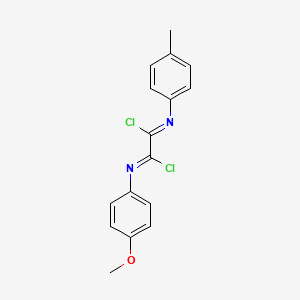![molecular formula C11H18O3 B12517899 (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one CAS No. 652986-70-4](/img/structure/B12517899.png)
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(hydroxymethyl)-1-oxaspiro[55]undecan-4-one is a spiro compound characterized by a unique structure where a spiro center connects two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spiro center through cyclization reactions. One common method includes the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spiro linkage. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, and substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds share the spiro center but have different heterocyclic rings.
Uniqueness
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other spiro compounds.
Eigenschaften
CAS-Nummer |
652986-70-4 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O3/c12-8-10-6-9(13)7-11(14-10)4-2-1-3-5-11/h10,12H,1-8H2/t10-/m0/s1 |
InChI-Schlüssel |
OOGJWAPLBYHNLD-JTQLQIEISA-N |
Isomerische SMILES |
C1CCC2(CC1)CC(=O)C[C@H](O2)CO |
Kanonische SMILES |
C1CCC2(CC1)CC(=O)CC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


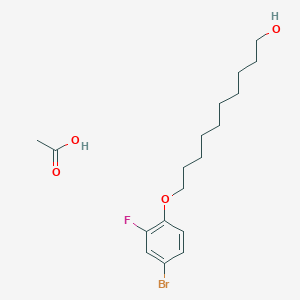

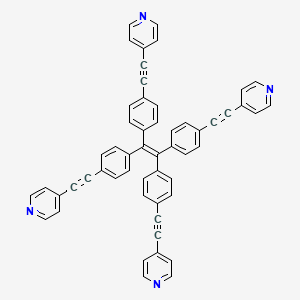
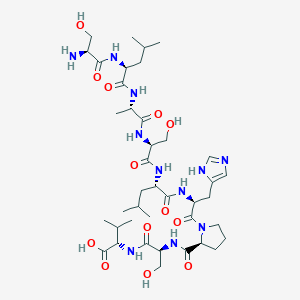
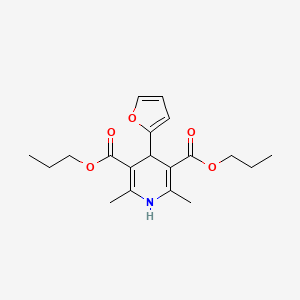

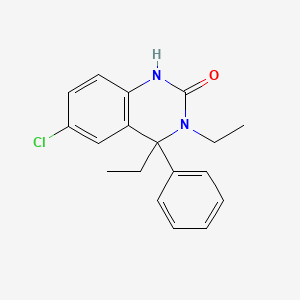
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
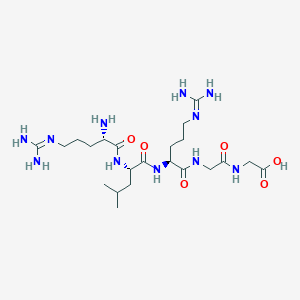
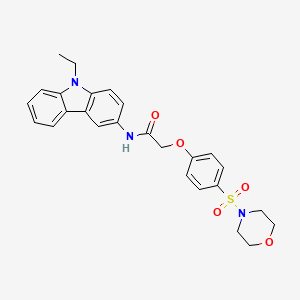
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)

